1-(oxan-4-yl)-1H-1,2,3,4-tetrazole-5-thiol

Synthetic Chemistry Scaffold Procurement Building Block Selection

1-(Oxan-4-yl)-1H-1,2,3,4-tetrazole-5-thiol (CAS 1153383-66-4) is a synthetic heterocyclic building block consisting of a tetrazole-5-thiol core N-substituted with a tetrahydropyran-4-yl (THP) group. The compound has a molecular weight of 186.24 g/mol and a calculated XLogP3-AA of 1.7.

Molecular Formula C6H10N4OS
Molecular Weight 186.24 g/mol
CAS No. 1153383-66-4
Cat. No. B1486589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(oxan-4-yl)-1H-1,2,3,4-tetrazole-5-thiol
CAS1153383-66-4
Molecular FormulaC6H10N4OS
Molecular Weight186.24 g/mol
Structural Identifiers
SMILESC1COCCC1N2C(=S)N=NN2
InChIInChI=1S/C6H10N4OS/c12-6-7-8-9-10(6)5-1-3-11-4-2-5/h5H,1-4H2,(H,7,9,12)
InChIKeyDENYSAQYOXCJJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 1-(Oxan-4-yl)-1H-1,2,3,4-tetrazole-5-thiol (CAS 1153383-66-4): A THP-Protected Tetrazole-5-thiol Building Block


1-(Oxan-4-yl)-1H-1,2,3,4-tetrazole-5-thiol (CAS 1153383-66-4) is a synthetic heterocyclic building block consisting of a tetrazole-5-thiol core N-substituted with a tetrahydropyran-4-yl (THP) group. The compound has a molecular weight of 186.24 g/mol and a calculated XLogP3-AA of 1.7 [1]. It is cataloged commercially with a typical purity of 95% [2] and is recognized within the broader class of 1-substituted tetrazole-5-thiones, which serve as versatile intermediates in medicinal chemistry and for generating tetrazole-based functional molecules [3].

Why Generic 1-Substituted Tetrazole-5-thiols Cannot Replace the Oxan-4-yl Derivative in Sensitive Applications


In-class compounds cannot be generically interchanged due to the functional role of the N-substituent. The oxan-4-yl group is not a simple alkyl or aryl group; it is a tetrahydropyranyl (THP) ether equivalent. Literature on related THP-tetrazoles demonstrates that this group is easily cleaved under mild acidic conditions to reveal the parent heterocycle [1]. This chemical lability makes the building block a masked or protected form of the unsubstituted tetrazole-5-thiol, a feature absent in stable N-alkyl or N-aryl analogs. Procurement selection therefore depends directly on whether synthetic strategy requires orthogonal deprotection capability rather than a permanently installed, inert substituent. The quantitative evidence below is currently limited, reflecting a gap in publicly available comparative benchmarking for this specific building block.

Quantitative Differentiation Evidence: 1-(Oxan-4-yl)-1H-1,2,3,4-tetrazole-5-thiol vs. Non-Labile Analogs


Lack of Available High-Strength Comparative Evidence for Differential Performance

Following an exhaustive search of primary research papers, patents, and authoritative databases, no quantitative comparative data (e.g., head-to-head IC50, selectivity, or stability assays) were identified for 1-(oxan-4-yl)-1H-1,2,3,4-tetrazole-5-thiol against a named comparator. The available evidence is restricted to computed physicochemical properties [1], vendor-supplied purity baselines [2], and class-level synthetic inference regarding the acid-labile nature of the tetrahydropyranyl group [3]. This explicitly limits the ability to provide high-strength quantitative differentiation at this time.

Synthetic Chemistry Scaffold Procurement Building Block Selection

Class-Level Differential: Acid-Labile Tetrahydropyranyl (THP) Group as a Masked Precursor

The tetrahydropyranyl (THP) moiety in the tetrazole series is known to undergo facile acidic cleavage to unmask the N-H parent heterocycle. This is in contrast to permanently installed N-alkyl groups such as methyl or cyclohexyl, which cannot be removed under mild conditions [1]. This class-level inference positions the oxan-4-yl derivative as a protected building block for 1H-tetrazole-5-thiol, a feature meaningful for synthetic routes requiring late-stage deprotection.

Protecting Group Chemistry Bioisostere Synthesis Late-Stage Functionalization

Procurement Baseline: Commercial Purity and Analytical Standard Availability

The compound is commercially available at a standard purity of 95% [1] and is distributed by suppliers such as American Elements and CymitQuimica (branded Biosynth) . Its cataloging as a standard reference material (e.g., E589510) indicates a defined specification profile for procurement . This establishes an explicit procurement baseline that can be compared against bespoke synthesis or alternative sources.

Catalogue Sourcing Reference Standard Quality Control

Optimal Application Scenarios for 1-(Oxan-4-yl)-1H-1,2,3,4-tetrazole-5-thiol Based on Differential Evidence


As a Protected Form of 1H-Tetrazole-5-thiol in Orthogonal Deprotection Strategies

The primary differentiator for this compound is the acid-labile THP group. This makes it suitable for multistep syntheses where a free thiol-tetrazole must be revealed only after acid-labile protecting group removal (e.g., Boc, trityl). This scenario is supported by class-level evidence showing that THP groups on tetrazoles are easily cleaved under acidic conditions, a property not shared by simple alkylated analogs [1].

Computationally Preferable Bioisostere for Carboxylic Acids in Fragment-Based Drug Design

Tetrazole-5-thiols are established bioisosteres for carboxylic acids. The oxan-4-yl derivative's computed properties show lower lipophilicity (XLogP3 1.7) and higher polar surface area (81.3 Ų) than the generic phenyl analog [1]. While direct biological proof is absent, this differentiation provides a rational basis for selecting this building block over more lipophilic alternatives when designing fragment libraries for targets with stringent polarity requirements [1].

Scaffold Diversification via Metal-Catalyzed Cross-Coupling of Thiol Functionality

The thiol group on the tetrazole ring enables S-functionalization through alkylation, arylation, or thiol-disulfide exchange. As documented in the literature for related 1-substituted tetrazole-5-thiols, this reactivity offers a divergent point for combinatorial library synthesis [2]. The THP ether on the adjacent nitrogen adds a secondary dimension of diversity after deprotection, making the compound a dual-function scaffold for generating two distinct compound series from a single precursor.

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